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Compound of Interest

Compound Name: Anticancer agent 217

Cat. No.: B12367272

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 217, also identified as compound 35B, is a novel semi-synthetic derivative
of camptothecin, a well-established class of anticancer agents. With a CAS number of
2916406-04-5, this compound demonstrates potent in vitro cytotoxic activity against various
cancer cell lines, including MCF-7 and MDA-MB-231. Its mechanism of action is predicated on
the inhibition of Topoisomerase |, a critical enzyme in DNA replication and repair. This technical
guide provides a comprehensive overview of the physicochemical properties, synthesis,
mechanism of action, and preclinical evaluation of Anticancer Agent 217, intended to serve as
a foundational resource for researchers in oncology and drug development.

Physicochemical Properties

Anticancer Agent 217 is a complex heterocyclic molecule with the molecular formula
C23H21N306 and a molecular weight of 435.43 g/mol . A summary of its key chemical and
physical properties is presented in Table 1.

Table 1: Physicochemical Properties of Anticancer Agent 217
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Property Value

CAS Number 2916406-04-5
Molecular Formula C23H21N30e6
Molecular Weight 435.43 g/mol

(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-
7,18,20-trioxa-11,24-

IUPAC Name diazahexacyclo[11.11.0.02,11,04,°.01>,23,017 2i]tetr
acosa-1(24),2,4(9),13,15,17(21),22-heptaene-
6,10-dione

CC[C@@]1(0O)C(=0)OC[C@H]2c3c(c4ccche(cd
SMILES n3)OCO5)N=C(C)--INVALID-LINK--
c3cc2clc(=0)n3

Appearance Solid
Storage Temperature -20°C
Synthesis

The synthesis of Anticancer Agent 217 is detailed in patent W0O2023030364. The process
involves a multi-step chemical synthesis starting from a camptothecin precursor. A generalized
workflow for the synthesis of camptothecin derivatives is outlined below.

Camptothecin Precursor e gents on of A/B rings L | Introduction of Substituents at C7 2 > of E-ring Purification Anticancer Agent 217

Click to download full resolution via product page
Caption: Generalized synthetic workflow for camptothecin derivatives.

Mechanism of Action

As a camptothecin derivative, Anticancer Agent 217 functions as a Topoisomerase | (Top1)
inhibitor.[1][2][3] Topoisomerase | is a nuclear enzyme crucial for relaxing DNA supercoiling
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during replication and transcription.[1][3] The mechanism of inhibition involves the stabilization
of the covalent complex between Topl and DNA.[1][3] This stabilization prevents the re-ligation
of the single-strand breaks created by the enzyme, leading to an accumulation of DNA
damage.[1] The collision of the replication fork with these stabilized cleavage complexes results
in the formation of irreversible double-strand DNA breaks, which ultimately triggers
programmed cell death (apoptosis).[1]

Normal DNA Replication Inhibition by Anticancer Agent 217
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Caption: Mechanism of Topoisomerase | inhibition by Anticancer Agent 217.

Preclinical Data
In Vitro Cytotoxicity

Anticancer Agent 217 has demonstrated potent cytotoxic effects against human breast cancer
cell lines MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (ICso) values are
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summarized in Table 2.

Table 2: In Vitro Cytotoxicity of Anticancer Agent 217

Cell Line Cancer Type ICs0 (NM)
MCF-7 Breast Adenocarcinoma 6.2
MDA-MB-231 Breast Adenocarcinoma 7.1

Data sourced from publicly available information.

Experimental Protocols
Cell Viability Assay (MTT Assay)

The in vitro cytotoxicity of Anticancer Agent 217 was determined using a standard 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

e Cell Seeding: Cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a
density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.

o Compound Treatment: Cells are treated with a serial dilution of Anticancer Agent 217
(typically ranging from 0.1 nM to 10 uM) and a vehicle control (e.g., DMSO).

 Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with
5% CO:.

e MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are
incubated for an additional 4 hours.

e Formazan Solubilization: The medium is removed, and DMSO is added to each well to
dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at 570 nm using a microplate
reader.
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o Data Analysis: The ICso values are calculated by plotting the percentage of cell viability
against the logarithm of the compound concentration.

Seed Cells in > N Treat with > > Add MTT N > Solubilize Read Absorbance >
(Qﬁ-well plate anubate 24h Anticancer Agent 217 Incubate 72h Reagent Incubate 4h Formazan at 570 nm Calculate ICSO)
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Caption: Workflow for the MTT cell viability assay.

Topoisomerase | Inhibition Assay

The inhibitory activity of Anticancer Agent 217 against Topoisomerase | can be assessed
using a DNA relaxation assay.

Protocol:

o Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA,
Topoisomerase | enzyme, and varying concentrations of Anticancer Agent 217 in a suitable
reaction buffer is prepared.

o |ncubation: The reaction mixture is incubated at 37°C for 30 minutes.

o Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g.,
containing SDS and proteinase K).

o Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and
subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid
DNA.

 Visualization: The DNA bands are visualized under UV light after staining with an
intercalating dye (e.g., ethidium bromide).

e Analysis: Inhibition is determined by the reduction in the amount of relaxed DNA in the
presence of the compound compared to the control.

Signaling Pathways
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The induction of apoptosis by camptothecin derivatives is a complex process involving multiple
signaling pathways. While specific pathways for Anticancer Agent 217 have not been detailed
in publicly available literature, the general mechanism for this class of drugs involves the
activation of DNA damage response (DDR) pathways. The accumulation of double-strand
breaks activates sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of
downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1l
and Chk2. Activation of p53 can lead to cell cycle arrest and apoptosis through the
transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA.
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Caption: Postulated apoptotic signaling pathway for Anticancer Agent 217.
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Conclusion and Future Directions

Anticancer Agent 217 is a promising camptothecin derivative with potent in vitro anti-
proliferative activity. Its mechanism as a Topoisomerase | inhibitor places it within a well-
validated class of anticancer drugs. Further in-depth studies are warranted to fully elucidate its
therapeutic potential. Future research should focus on comprehensive in vivo efficacy and
toxicity studies, pharmacokinetic and pharmacodynamic profiling, and detailed investigation of
its impact on specific cancer-related signaling pathways. These studies will be critical in
determining the clinical translatability of this promising anticancer agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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